molecular formula C8H7F3O B3013198 2-Methyl-4-(trifluoromethyl)phenol CAS No. 77227-90-8

2-Methyl-4-(trifluoromethyl)phenol

Cat. No. B3013198
CAS RN: 77227-90-8
M. Wt: 176.138
InChI Key: NBZPDMNDTOEKMG-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)phenol, also known as 4-(Trifluoromethyl)phenol, is a member of the class of (trifluoromethyl)benzenes . It is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is used in the synthesis of polymers and monomers .


Synthesis Analysis

The synthesis of 4-Trifluoromethylphenol can be achieved from 4-Chlorobenzotrifluoride . More detailed synthesis methods and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, have been discussed in a review .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-(trifluoromethyl)phenol is C7H5F3O . The molecular weight is 162.1092 . The IUPAC Standard InChI is InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H .

Scientific Research Applications

Synthesis of Polymers and Monomers

4-(Trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, is used in the synthesis of polymers and monomers . It’s plausible that 2-Methyl-4-(trifluoromethyl)phenol could be used in a similar manner.

Synthesis of Diaryl Ether

4-(Trifluoromethyl)phenol has been used in the synthesis of diaryl ether . Given the structural similarity, 2-Methyl-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.

Synthesis of Phthalocyanine Compounds

2-Methyl-4-(trifluoromethyl)phenol could potentially be used in the synthesis of phthalocyanine compounds . These compounds have applications in many scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .

Spectroelectrochemical Studies

Phthalocyanines carrying 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups, which could potentially be synthesized using 2-Methyl-4-(trifluoromethyl)phenol, have been studied using various electrochemical techniques . These studies shed light on the electron-transfer steps of the complexes and assignments of the redox couples .

Synthesis of 2-Methyl-2-[2-Nitro-4-(trifluoromethyl)phenoxy]propionic Acid Ethyl Ester

2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . It’s plausible that 2-Methyl-4-(trifluoromethyl)phenol could be used in a similar manner.

Potential Fire Retardants

2,4,6-Tribromo-3-(trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, could be investigated for its flame retardant properties. Given the structural similarity, 2-Methyl-4-(trifluoromethyl)phenol could potentially be used in a similar application.

Safety and Hazards

The safety data sheet for 4-Trifluoromethylphenol indicates that it may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . It is also a flammable solid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZPDMNDTOEKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethyl)phenol

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